molecular formula C15H19N5O B2716991 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea CAS No. 1396889-36-3

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea

Cat. No.: B2716991
CAS No.: 1396889-36-3
M. Wt: 285.351
InChI Key: FFYOYMMYGZUKRT-UHFFFAOYSA-N
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Description

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a dimethylamino group at the 2-position and a urea linkage connecting it to an ethylphenyl group.

Preparation Methods

The synthesis of 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is synthesized through cyclization reactions.

    Substitution with Dimethylamino Group: The dimethylamino group is introduced at the 2-position of the pyrimidine ring using nucleophilic substitution reactions.

    Urea Linkage Formation: The final step involves the reaction of the substituted pyrimidine with an isocyanate derivative of the ethylphenyl group to form the urea linkage.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the urea linkage provides stability and specificity in binding to target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea can be compared with similar compounds such as:

    1-(2-(Dimethylamino)pyrimidin-5-yl)-3-phenylurea: Lacks the ethyl group, which may affect its binding affinity and specificity.

    1-(2-(Amino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea: The absence of the dimethyl groups can alter its chemical reactivity and biological activity.

    1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(4-ethylphenyl)urea: The position of the ethyl group on the phenyl ring can influence its steric interactions and overall properties.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-(dimethylamino)pyrimidin-5-yl]-3-(3-ethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-4-11-6-5-7-12(8-11)18-15(21)19-13-9-16-14(17-10-13)20(2)3/h5-10H,4H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYOYMMYGZUKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)NC2=CN=C(N=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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